molecular formula C11H8F3NO2S B13129169 Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate

Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate

Cat. No.: B13129169
M. Wt: 275.25 g/mol
InChI Key: DCLVJHDQBOUBBK-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl 2-bromo-2-(trifluoromethyl)acetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound can induce apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and disrupting mitochondrial membrane potential .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8F3NO2S

Molecular Weight

275.25 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C11H8F3NO2S/c1-2-17-9(16)6-3-4-7-8(5-6)18-10(15-7)11(12,13)14/h3-5H,2H2,1H3

InChI Key

DCLVJHDQBOUBBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)C(F)(F)F

Origin of Product

United States

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